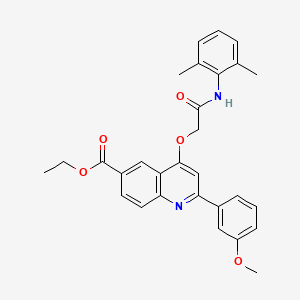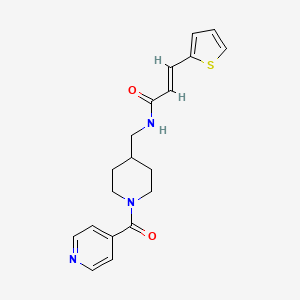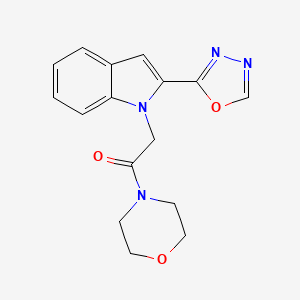![molecular formula C25H22FN3O B2935402 1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-42-3](/img/structure/B2935402.png)
1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Alzheimer's Activity
A notable application of derivatives similar to 1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is in the field of Alzheimer's disease research. A series of N-benzylated derivatives have been synthesized and evaluated for their anti-Alzheimer's activity, inspired by the lead compound donepezil. These compounds have undergone in-vivo and in-vitro evaluation, demonstrating promising results as potential Anti-Alzheimer's agents. Compounds exhibiting significant anti-Alzheimer's profiles have been identified, indicating the potential of such structures in therapeutic applications against Alzheimer's disease (Gupta et al., 2020).
Synthesis and Reactivity
Another research dimension explores the synthesis and structural properties of benzimidazole derivatives, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole. These studies focus on the nucleophilic substitution reactions and provide insights into the synthesis pathways and potential applications of these compounds. The research contributes to the broader understanding of benzimidazole derivatives' reactivity and potential uses in various chemical contexts (Sparke et al., 2010).
Catalytic Activity in Carbon-Carbon Bond-Forming Reactions
Benzimidazolium salts and their complexes have been synthesized and assessed for their catalytic activity in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling. These studies not only enhance the understanding of N-heterocyclic carbene (NHC) ligands in catalysis but also open up new avenues for developing efficient catalysts for important organic reactions. The research demonstrates the potential of benzimidazole derivatives in facilitating complex chemical transformations, which could have significant implications for synthetic chemistry and materials science (Akkoç et al., 2016).
PARP Inhibition for Cancer Therapy
Derivatives structurally related to this compound have been investigated for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds have shown excellent enzyme potency and cellular activity, highlighting their potential in cancer therapy. The research in this area is particularly promising, as it could lead to the development of new therapeutic agents for treating various types of cancer (Penning et al., 2010).
Mécanisme D'action
Benzimidazoles
This compound contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Fluorobenzyl group
The presence of a fluorobenzyl group could potentially enhance the compound’s lipophilicity, which might improve its ability to cross biological membranes and enhance its bioavailability .
Pyrrolidin-2-one
Pyrrolidin-2-one, or pyrrolidone, is a common motif in pharmaceuticals and natural products, suggesting that this compound might interact with biological targets in a manner similar to other pyrrolidone-containing compounds .
Propriétés
IUPAC Name |
1-benzyl-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXHWWURRISFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2935319.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)

![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)
![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)



![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)
